molecular formula C15H22N2O4S2 B2498950 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448036-57-4

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2498950
CAS No.: 1448036-57-4
M. Wt: 358.47
InChI Key: AVBLFMBDAUUXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group and a methoxythiolan group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the methoxythiolan group is added via a thiolation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the methoxythiolan group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is unique due to the presence of both the dimethylsulfamoyl and methoxythiolan groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-17(2)23(19,20)13-6-4-12(5-7-13)14(18)16-10-15(21-3)8-9-22-11-15/h4-7H,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBLFMBDAUUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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